molecular formula C17H22ClNO B1675571 rac Atomoxetine Hydrochloride CAS No. 82857-40-7

rac Atomoxetine Hydrochloride

Cat. No.: B1675571
CAS No.: 82857-40-7
M. Wt: 291.8 g/mol
InChI Key: LUCXVPAZUDVVBT-UHFFFAOYSA-N
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Description

rac Atomoxetine Hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a selective norepinephrine transporter inhibitor, which makes it valuable in various fields, including chemistry, biology, medicine, and industry .

Mechanism of Action

Target of Action

Rac Atomoxetine Hydrochloride, also known as LY 135252 or N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride, is a potent and selective inhibitor of the norepinephrine transporter (NET) . This compound prevents the reuptake of norepinephrine throughout the brain and inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Mode of Action

The mode of action of Atomoxetine involves its interaction with the norepinephrine transporter. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of norepinephrine in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of attention deficit hyperactivity disorder (ADHD), including distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

Atomoxetine affects several biochemical pathways. Primarily, it inhibits the presynaptic norepinephrine transporter, preventing the reuptake of norepinephrine throughout the brain . This leads to an increase in norepinephrine and dopamine within the prefrontal cortex .

Pharmacokinetics

Atomoxetine has high aqueous solubility and biological membrane permeability, facilitating its rapid and complete absorption after oral administration . Its absolute oral bioavailability ranges from 63 to 94%, governed by the extent of its first-pass metabolism . Atomoxetine is primarily metabolized by the polymorphically expressed enzyme cytochrome P450 2D6 (CYP2D6) . This results in two distinct populations: those exhibiting active metabolic capabilities (CYP2D6 extensive metabolizers) and those exhibiting poor metabolic capabilities (CYP2D6 poor metabolizers) for Atomoxetine .

Result of Action

The molecular and cellular effects of Atomoxetine’s action primarily involve the modulation of neurotransmitter dynamics in the brain. By inhibiting the reuptake of norepinephrine, Atomoxetine increases the concentration of this neurotransmitter in the synaptic cleft, enhancing norepinephrine signaling . This results in improved symptoms of ADHD .

Action Environment

The action, efficacy, and stability of Atomoxetine can be influenced by various environmental factors. The drug’s metabolism can be affected by the individual’s genetic makeup, specifically the polymorphism of the cyp2d6 enzyme . This can lead to variations in the drug’s efficacy and side effects among different individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of 2-methylphenol with epichlorohydrin to form 2-methylphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

rac Atomoxetine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or aminated versions, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

rac Atomoxetine Hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Atomoxetine hydrochloride: A closely related compound with similar norepinephrine reuptake inhibition properties.

    Tomoxetine hydrochloride: Another similar compound used in the treatment of ADHD.

Uniqueness

rac Atomoxetine Hydrochloride is unique due to its specific molecular structure, which provides a high degree of selectivity for the norepinephrine transporter. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .

Properties

IUPAC Name

N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCXVPAZUDVVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338057
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82857-40-7
Record name Benzenepropanamine, N-methyl-γ-(2-methylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82857-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 135252
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-3-(2-methylphenoxy)-3-phenylpropanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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